2-Phenylethylamine hydrobromide (PEABr, CAS 53916-94-2) is a bulky aromatic organic halide salt primarily procured as a structural directing agent and surface passivator in next-generation optoelectronics. Unlike small-cation precursors used for bulk 3D perovskites, PEABr features a hydrophobic benzyl ring that sterically hinders 3D crystal growth, inducing the formation of highly stable quasi-2D Ruddlesden-Popper phases [1]. In industrial and advanced laboratory workflows, it is highly valued for its ability to passivate interfacial defects, suppress non-radiative recombination, and significantly enhance the moisture tolerance of perovskite thin films without compromising charge transport [2].
Generic substitution of PEABr with other common bulky cations compromises device architecture and energy level alignment. Substituting PEABr with phenethylammonium iodide (PEAI) alters the interfacial dipole moment; the higher electronegativity of the bromide ion in PEABr induces a larger energy shift, providing superior energy level alignment with electron transport layers like PCBM in inverted (p-i-n) architectures [1]. Furthermore, replacing PEABr with aliphatic analogs such as butylammonium bromide (BABr) eliminates the critical pi-pi stacking interactions afforded by the aromatic ring. This absence leads to inferior structural packing, reduced dielectric confinement, and lower environmental stability, making PEABr strictly necessary for high-performance, moisture-resistant optoelectronic applications [2].
The incorporation of PEABr as an interfacial passivation layer directly mitigates surface defects that cause non-radiative recombination. Quantitative analysis in quantum-dot/perovskite hybrid systems demonstrates that PEABr treatment reduces the intrinsic trap density from a baseline of 1.1 × 10^18 cm^-3 to 5.9 × 10^17 cm^-3 [1].
| Evidence Dimension | Interfacial trap density |
| Target Compound Data | 5.9 × 10^17 cm^-3 (PEABr treated) |
| Comparator Or Baseline | 1.1 × 10^18 cm^-3 (Untreated control) |
| Quantified Difference | ~46% reduction in trap density |
| Conditions | Spin-coated PEABr interlayer between emitting layer and ZnMgO electron transport layer |
Lower trap density is a primary procurement driver for maximizing external quantum efficiency (EQE) and minimizing voltage loss in commercial LED and photovoltaic applications.
In the fabrication of wide-bandgap FAPbBr3 perovskite solar cells, PEABr is utilized to construct a 2D/3D heterojunction. The application of a PEABr solution onto 3D FAPbBr3 films yields an ultrathin 2D PEA2PbBr4 layer that significantly improves photovoltaic metrics. Head-to-head device testing shows an increase in Power Conversion Efficiency (PCE) from 7.7% to 9.4%, alongside a Fill Factor (FF) enhancement from 67.6% to 77.6% compared to untreated baselines [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Fill Factor (FF) |
| Target Compound Data | 9.4% PCE, 77.6% FF |
| Comparator Or Baseline | 7.7% PCE, 67.6% FF (Untreated 3D FAPbBr3) |
| Quantified Difference | +1.7% absolute PCE increase; +10% absolute FF increase |
| Conditions | 2D/3D FAPbBr3 perovskite solar cell architecture under standard AM 1.5G illumination |
For tandem solar cell development, this quantitative efficiency gain justifies the exact specification of PEABr over generic passivation strategies.
The choice of halide in phenethylammonium salts dictates the interfacial dipole moment. Compared to the iodide analog (PEAI), PEABr generates a stronger interfacial dipole due to the higher electronegativity of the bromide anion. This stronger dipole moment more effectively decreases the energy level offset between the perovskite absorber and the electron transport layer (e.g., PCBM), facilitating superior electron extraction and higher open-circuit voltages (Voc) [1].
| Evidence Dimension | Energy level offset reduction via dipole moment |
| Target Compound Data | Stronger interfacial dipole and larger energy shift (PEABr) |
| Comparator Or Baseline | Weaker interfacial dipole (PEAI) |
| Quantified Difference | Enhanced energy level alignment for electron transport |
| Conditions | Perovskite/PCBM interface in inverted (p-i-n) solar cell architectures |
Buyers engineering p-i-n devices must select PEABr over PEAI to eliminate energy barriers at the electron transport interface.
The hydrophobic nature of the PEABr aromatic ring provides a critical barrier against moisture ingress, a major failure mode for perovskite devices. Long-term stability testing of FAPbBr3 solar cells treated with PEABr demonstrates that the devices retain 91% of their initial Power Conversion Efficiency after 100 days of storage in a drybox, vastly outperforming untreated 3D perovskite baselines which undergo rapid degradation [1].
| Evidence Dimension | PCE retention over time |
| Target Compound Data | 91% retention after 100 days |
| Comparator Or Baseline | Rapid degradation (Untreated 3D perovskite) |
| Quantified Difference | Near-total preservation of efficiency over 3+ months |
| Conditions | Stored in dark, drybox conditions for 100 days |
Procuring PEABr translates directly to commercially viable device lifespans, a non-negotiable requirement for industrial upscaling.
Directly following from its superior dipole moment and energy level alignment capabilities compared to PEAI, PEABr is the optimal passivating agent between the perovskite absorber and electron transport layers (like PCBM or C60). It is highly recommended for workflows aiming to maximize open-circuit voltage (Voc) and eliminate hysteresis in p-i-n architectures [1].
Based on its proven ability to boost the efficiency of FAPbBr3 cells from 7.7% to 9.4% and prevent halide segregation, PEABr is a critical precursor for wide-bandgap (Br-rich) perovskite top cells. It should be prioritized in tandem solar cell R&D where matching the bandgap with a silicon bottom cell is required [2].
Leveraging its ability to reduce interfacial trap density and sterically guide the formation of Ruddlesden-Popper phases, PEABr is an essential additive for blue and green PeLEDs. It is the preferred choice over aliphatic alternatives (like BABr) when high external quantum efficiency (EQE) and strong exciton confinement are primary project deliverables [3].
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